![molecular formula C24H18ClNO3 B11567374 Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate](/img/structure/B11567374.png)
Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-chlorobenzoate
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Overview
Description
(ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE is a complex organic compound that features a combination of isoquinoline, methoxyphenyl, and chlorobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with 4-methoxybenzyl chloride, followed by esterification with 2-chlorobenzoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or other strong acids to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rates and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted benzoates
Scientific Research Applications
(ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The isoquinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes in pathogenic organisms .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups are often used in medicinal chemistry for their pharmacological properties.
Chlorobenzoate derivatives: These compounds are known for their reactivity and are used in various chemical syntheses
Uniqueness
(ISOQUINOLIN-1-YL)(4-METHOXYPHENYL)METHYL 2-CHLOROBENZOATE is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H18ClNO3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H18ClNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3 |
InChI Key |
BLDWOSLRHNFAMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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